molecular formula C21H17N3O4S B2874967 N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941898-95-9

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2874967
CAS No.: 941898-95-9
M. Wt: 407.44
InChI Key: DPWUGZPBLSJOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining an indolin-1-yl moiety linked via a 2-oxoethyl chain to a thiazol-2-yl ring, which is further connected to a benzo[d][1,3]dioxole-5-carboxamide group.

Properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-19(24-8-7-13-3-1-2-4-16(13)24)10-15-11-29-21(22-15)23-20(26)14-5-6-17-18(9-14)28-12-27-17/h1-6,9,11H,7-8,10,12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWUGZPBLSJOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores its synthesis, biological activity, mechanisms of action, and implications for future research.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N4O4S, with a molecular weight of 448.49 g/mol. It features a thiazole ring, an indole moiety, and a benzo[d][1,3]dioxole structure, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study synthesized several derivatives that exhibited significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The compounds demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting strong antitumor activity .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Reference
N-(4-(2-(indolin-1-yl)-2-oxoethyl)...HepG22.38
N-(4-(2-(indolin-1-yl)-2-oxoethyl)...HCT1161.54
N-(4-(2-(indolin-1-yl)-2-oxoethyl)...MCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29

The mechanisms underlying the anticancer effects include EGFR inhibition , induction of apoptosis via the mitochondrial pathway, and modulation of cell cycle progression. Studies have shown that these compounds can significantly increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Antidiabetic Activity

In addition to anticancer properties, related benzodioxole derivatives have been investigated for their antidiabetic effects . For example, compounds exhibiting α-amylase inhibition were evaluated in vitro and showed promising results with IC50 values comparable to established inhibitors like acarbose .

Table 2: α-Amylase Inhibition Data

CompoundIC50 (µM)Reference
IIa0.85
IIc0.68
Acarbose2.593

Case Studies

A notable case study involved the evaluation of a derivative similar to this compound in a streptozotocin-induced diabetic mice model. The compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, demonstrating its potential as an antidiabetic agent .

Comparison with Similar Compounds

Structural Analogues with Indolin-Thiazol Scaffolds

OCA 10a-l Derivatives ():
These oxindole carboxamides share the indolin-thiazol core but differ in substituents. For example, (E)-N-(2,4-difluorobenzyl)-1-alkyl-N-methyl-2-oxo-3-(thiazol-2-ylmethylene)indoline-5-carboxamide (OCA 10a-l) includes a difluorobenzyl group instead of the benzodioxole-carboxamide. Synthesis involves potassium carbonate-mediated alkylation in DMF, yielding products with moderate yields (13.7–24.8%) .

Key Differences :

  • Bioactivity : OCA derivatives target DENV NS5 RdRp inhibition, whereas the benzodioxole-carboxamide in the target compound may confer distinct target selectivity.
  • Solubility : The benzodioxole group in the target compound likely enhances hydrophilicity compared to OCA’s lipophilic difluorobenzyl substituents.

Benzo[d][1,3]dioxole-5-carboxamide Derivatives

HSD-2 and HSD-4 ():
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) and N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4) share the benzodioxole-carboxamide core but lack the thiazol-indolin moiety. These compounds exhibit higher yields (75–77%) and lower melting points (150–177°C) compared to the target compound, reflecting reduced structural complexity .

Key Differences :

Thiazol-2-yl-linked Carboxamides

Compound 4 ():
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide contains a thiazol-2-yl group linked to a piperazine-derived side chain. While structurally distinct, its thiazol-carboxamide scaffold suggests shared synthetic pathways, such as carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Key Differences :

  • Target Specificity : Compound 4 modulates paclitaxel pharmacokinetics, whereas the target compound’s indolin group may favor kinase or antiviral targets.

Triazole-Benzothiazole Hybrids

Compound 1 (): N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide features a triazole-benzothiazole scaffold. It exhibits a higher molecular weight (C35H30N7O4S2) and melting point (239–240°C) compared to the target compound, reflecting increased rigidity from the triazole ring .

Key Differences :

  • Synthetic Complexity : Click chemistry (azide-alkyne cycloaddition) is required for triazole formation, whereas the target compound’s synthesis relies on alkylation/condensation .

Comparative Data Table

Compound Class Core Structure Yield (%) Melting Point (°C) Key Bioactivity Evidence ID
Target Compound Indolin-thiazol-benzodioxole N/A N/A Hypothesized antiviral/kinase
OCA 10a-l Indolin-thiazol-difluorobenzyl 13.7–24.8 182–233 DENV NS5 RdRp inhibition
HSD-2/HSD-4 Benzodioxole-carboxamide 75–77 150–177 Undisclosed
Compound 4 () Thiazol-piperazine N/A N/A Paclitaxel modulation
Triazole-Benzothiazole () Triazole-benzothiazole 34–72 195–240 Multitarget ligands

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.